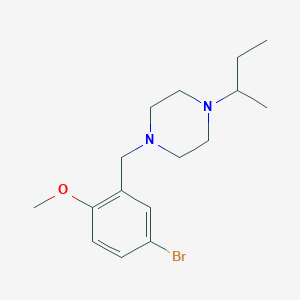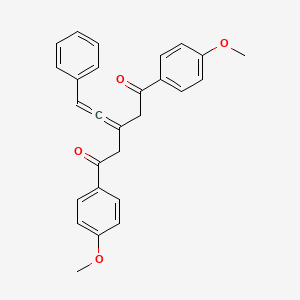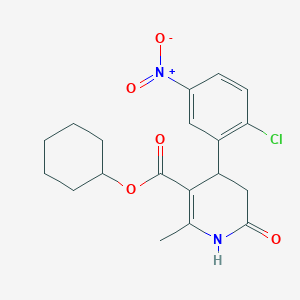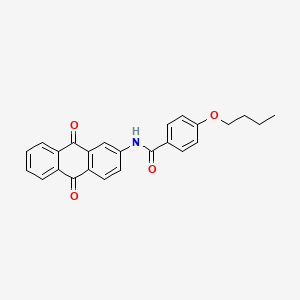
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine, also known as BSBP, is a chemical compound that belongs to the family of piperazine derivatives. BSBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine is not fully understood, but it is believed to act on multiple targets in cells. In cancer cells, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also inhibits the activity of various signaling pathways, such as PI3K/Akt and MAPK/ERK, which are involved in cell proliferation and survival. In neurological disorders, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also modulates the activity of neurotransmitters, such as serotonin and dopamine, by binding to their receptors and regulating their release and uptake.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine inhibits cell proliferation and induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also inhibits the activity of various signaling pathways, such as PI3K/Akt and MAPK/ERK, which are involved in cell proliferation and survival. In neurological disorders, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also modulates the activity of neurotransmitters, such as serotonin and dopamine, by binding to their receptors and regulating their release and uptake.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for its targets, which allows for lower doses and fewer side effects. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also has good solubility in water and organic solvents, which facilitates its use in various assays and experiments. However, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has some limitations, such as its low stability in acidic and basic conditions, which requires careful handling and storage. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also has some toxicity and cytotoxicity in high doses, which limits its use in vivo experiments.
Zukünftige Richtungen
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has several potential future directions for research and development. One direction is to optimize its synthesis method and improve its yield and purity. Another direction is to explore its potential use in combination with other drugs or therapies for cancer and neurological disorders. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine can also be further studied for its potential use in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability. Overall, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has promising potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and optimize its use in various diseases.
Synthesemethoden
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine involves the reaction of 5-bromo-2-methoxybenzyl chloride with sec-butylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine. The purity and yield of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has also been studied for its potential use as a neuroprotective agent in neurological disorders, such as Alzheimer's disease and Parkinson's disease. In psychiatric disorders, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, and improve behavioral symptoms.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O/c1-4-13(2)19-9-7-18(8-10-19)12-14-11-15(17)5-6-16(14)20-3/h5-6,11,13H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSJBRSJEVXTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)-4-(butan-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)


![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)


![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
